molecular formula C8H10N2O B14694399 1-Diazoniooct-1-en-5-yn-2-olate CAS No. 33079-22-0

1-Diazoniooct-1-en-5-yn-2-olate

Cat. No.: B14694399
CAS No.: 33079-22-0
M. Wt: 150.18 g/mol
InChI Key: JNDXBVVGYXMAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Diazoniooct-1-en-5-yn-2-olate is a unique organic compound known for its distinctive structure and reactivity. This compound belongs to the class of diazo compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. The structure of this compound includes a diazonium group, an alkyne, and an enolate, making it a versatile reagent in organic synthesis .

Preparation Methods

The synthesis of 1-Diazoniooct-1-en-5-yn-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve continuous flow processes to maintain the diazonium compound’s stability and prevent decomposition .

Chemical Reactions Analysis

1-Diazoniooct-1-en-5-yn-2-olate undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include substituted alkenes, alkynes, and various heterocyclic compounds .

Mechanism of Action

The mechanism by which 1-Diazoniooct-1-en-5-yn-2-olate exerts its effects involves the formation of reactive intermediates, such as carbocations and radicals, during its reactions. These intermediates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

1-Diazoniooct-1-en-5-yn-2-olate can be compared with other diazo compounds, such as diazomethane and diazoacetate. While all these compounds contain the diazonium group, this compound is unique due to its alkyne and enolate functionalities, which provide additional reactivity and versatility in organic synthesis . Similar compounds include:

Properties

CAS No.

33079-22-0

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-diazooct-5-yn-2-one

InChI

InChI=1S/C8H10N2O/c1-2-3-4-5-6-8(11)7-10-9/h7H,2,5-6H2,1H3

InChI Key

JNDXBVVGYXMAFY-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCC(=O)C=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.